methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC14653281
Molecular Formula: C12H10Cl2N2O2
Molecular Weight: 285.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10Cl2N2O2 |
|---|---|
| Molecular Weight | 285.12 g/mol |
| IUPAC Name | methyl 1-[(3,4-dichlorophenyl)methyl]pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H10Cl2N2O2/c1-18-12(17)9-5-15-16(7-9)6-8-2-3-10(13)11(14)4-8/h2-5,7H,6H2,1H3 |
| Standard InChI Key | ZPROCQIZVLKRMP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN(N=C1)CC2=CC(=C(C=C2)Cl)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) modified at the 1- and 4-positions. The 1-position is substituted with a 3,4-dichlorobenzyl group, while the 4-position bears a methyl ester (–COOCH₃). This arrangement confers both lipophilicity (via the dichlorobenzyl group) and reactivity (via the ester moiety) .
Stereoelectronic Features
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Chlorine Substituents: The 3,4-dichloro configuration on the benzyl ring enhances electron-withdrawing effects, stabilizing the molecule against nucleophilic attack.
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Ester Group: The methyl ester serves as a versatile handle for further chemical modifications, such as hydrolysis to carboxylic acids or transesterification.
Spectroscopic Data
Key spectral characteristics include:
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¹H NMR (CDCl₃): Signals at δ 3.89 (s, 3H, OCH₃), 4.65 (d, 2H, J = 6 Hz, CH₂), and aromatic proton resonances between δ 7.12–8.90 .
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=N pyrazole).
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves a two-step protocol:
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Benzylation of Pyrazole: Reaction of methyl pyrazole-4-carboxylate with 3,4-dichlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions.
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Purification: Column chromatography using silica gel and elution with ethyl acetate/hexane mixtures yields the pure compound (65–75% yield) .
Optimization Considerations
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Solvent Choice: Polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing ionic intermediates.
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Temperature Control: Maintaining temperatures below 100°C prevents ester degradation .
Applications in Medicinal Chemistry
Antibacterial Agents
Structural analogs of this compound demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . The dichlorobenzyl group is hypothesized to disrupt bacterial membrane integrity .
Kinase Inhibition
Pyrazole derivatives are explored as ATP-competitive inhibitors of kinases such as EGFR and VEGFR2. The ester group facilitates prodrug strategies for enhanced bioavailability.
Chemical Reactivity
Ester Hydrolysis
Treatment with aqueous NaOH yields the corresponding carboxylic acid, a precursor for amide coupling reactions:
Nucleophilic Substitution
The chlorine atoms on the benzyl ring undergo substitution with amines or thiols under catalytic conditions (e.g., CuI/Et₃N).
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 285.12 g/mol | |
| Melting Point | 132–133°C | |
| LogP (Octanol-Water) | 3.2 ± 0.1 | |
| Solubility in Water | <0.1 mg/mL (25°C) |
Research Frontiers
Targeted Drug Delivery
Conjugation of the ester moiety to nanoparticles (e.g., PLGA) is being investigated for controlled release in cancer therapy.
Agricultural Chemistry
Derivatives show promise as fungicides against Botrytis cinerea (EC₅₀ = 12 µM), leveraging the dichlorobenzyl group’s hydrophobicity for leaf adhesion.
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